Product packaging for 3-Iodo-1-methylcyclopent-2-en-1-ol(Cat. No.:CAS No. 188635-26-9)

3-Iodo-1-methylcyclopent-2-en-1-ol

Cat. No.: B12571061
CAS No.: 188635-26-9
M. Wt: 224.04 g/mol
InChI Key: HDBGAZFEYJXDAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Iodo-1-methylcyclopent-2-en-1-ol, with the molecular formula C6H9IO , is a specialized cyclopentene derivative that serves as a valuable synthetic intermediate in organic and medicinal chemistry research. This compound features a reactive iodine substituent and a hydroxyl group on a methyl-substituted cyclopentene ring, creating a multifunctional scaffold for diverse chemical transformations. The iodine atom makes this compound particularly useful in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, enabling the construction of more complex molecular architectures from the cyclopentene core. Researchers utilize this and related cyclopentene derivatives as key intermediates in synthetic routes, including the development of CXCR2 inhibitors with potential therapeutic applications for inflammatory diseases, chronic obstructive pulmonary disease (COPD), and cancer . The structural motif of methyl-substituted cyclopentenols is also fundamental in the synthesis of natural products and stereochemically complex molecules, such as in novel synthetic approaches to ent-progesterone and other steroid analogs . The compound's reactivity is defined by the synergy between its electron-rich double bond, the sterically influenced hydroxyl group, and the excellent leaving group capability of the iodine atom. This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material appropriately, under controlled conditions, adhering to all relevant laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9IO B12571061 3-Iodo-1-methylcyclopent-2-en-1-ol CAS No. 188635-26-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

188635-26-9

Molecular Formula

C6H9IO

Molecular Weight

224.04 g/mol

IUPAC Name

3-iodo-1-methylcyclopent-2-en-1-ol

InChI

InChI=1S/C6H9IO/c1-6(8)3-2-5(7)4-6/h4,8H,2-3H2,1H3

InChI Key

HDBGAZFEYJXDAO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=C1)I)O

Origin of Product

United States

Retrosynthetic Analysis and Strategic Design for 3 Iodo 1 Methylcyclopent 2 En 1 Ol Synthesis

Key Disconnection Strategies for the Cyclopentenol (B8032323) Framework

The primary challenge in the retrosynthesis of 3-iodo-1-methylcyclopent-2-en-1-ol lies in the strategic disassembly of the cyclopentenol core. Two principal disconnection approaches can be envisioned, each offering distinct advantages and challenges.

Approach A: Disconnection of the C1-C5 and C2-C3 Bonds

This strategy involves a formal [3+2] cycloaddition, a powerful tool for the construction of five-membered rings. The retrosynthetic disconnection would lead to a three-carbon (C3) and a two-carbon (C2) fragment. The C3 fragment could be a vinyl ketone or a related species, while the C2 fragment would be an enolate equivalent. This approach is attractive due to the potential for convergency, where the two key fragments are synthesized separately and then combined in a later step.

Approach B: Intramolecular Cyclization

An alternative and often highly effective strategy is to disconnect one of the carbon-carbon bonds of the ring, leading to an acyclic precursor that can undergo intramolecular cyclization. A logical disconnection is the C5-C1 bond, which would arise from an intramolecular aldol-type reaction of a 1,4-dicarbonyl compound or a related precursor. This approach often allows for excellent control over the stereochemistry of the newly formed ring.

A variation of this approach involves the ring-closing metathesis (RCM) of a diene precursor. This powerful reaction, often catalyzed by ruthenium-based catalysts, has become a mainstay in the synthesis of cyclic compounds.

Considerations for Regio- and Stereocontrol in Precursor Design

The synthesis of the target molecule requires precise control over both regioselectivity (the position of the iodine atom) and stereoselectivity (the configuration of the tertiary alcohol).

Regiocontrol: The placement of the iodine at the C3 position is a key challenge. In a [3+2] cycloaddition approach, the regioselectivity would be dictated by the electronic and steric properties of the reacting partners. For intramolecular cyclization routes, the precursor must be designed to ensure the formation of the double bond between C2 and C3. For instance, in an aldol-based approach, the precursor would need to be a γ-keto-aldehyde or a related structure that favors the desired enolate formation and subsequent cyclization.

Stereocontrol: The tertiary alcohol at C1 introduces a stereocenter. The stereoselective synthesis of tertiary allylic alcohols can be challenging. nih.govacs.org One common strategy is the asymmetric addition of an organometallic reagent to a ketone. For the synthesis of 1-methylcyclopent-2-en-1-ol (B8748489) derivatives, this would involve the addition of a methyl organometallic reagent (e.g., methylmagnesium bromide or methyllithium) to a cyclopentenone precursor. The stereochemical outcome can be influenced by the use of chiral catalysts or auxiliaries.

Another approach to establishing the stereocenter is through a stereospecific reaction, such as a researchgate.netorganic-chemistry.org-Meisenheimer rearrangement of an amine-N-oxide, which can provide high enantioselectivity. nih.gov

The following table summarizes some potential precursors and the key control elements for the synthesis of the cyclopentenol framework:

Precursor TypeSynthetic StrategyKey Control Elements
Vinyl ketone & Enolate[3+2] CycloadditionMatching of electronic and steric properties for regiocontrol.
1,4-DicarbonylIntramolecular Aldol (B89426)Selective enolate formation for regiocontrol of the double bond.
DieneRing-Closing MetathesisCatalyst selection and substrate design for efficient cyclization.
CyclopentenoneAsymmetric AlkylationChiral catalyst or auxiliary for stereocontrol of the tertiary alcohol.

Approaches to Late-Stage Introduction of the Iodine Substituent

The introduction of the iodine atom can be envisioned at different stages of the synthesis. A late-stage introduction is often preferable as it avoids carrying a potentially sensitive iodo-group through multiple synthetic steps. Several methods for the iodination of alkenes and allylic alcohols are available.

Electrophilic Iodination of the Cyclopentenol: The double bond of the pre-formed 1-methylcyclopent-2-en-1-ol could be directly iodinated using an electrophilic iodine source. Reagents such as N-iodosuccinimide (NIS) in the presence of a catalyst are commonly used for the iodination of arenes and other electron-rich systems. organic-chemistry.org The regioselectivity of this reaction would be crucial, and it is possible that a mixture of isomers could be formed.

Iodination of an Allylic Alcohol Precursor: Iodine can mediate the oxidative cyclization of amino-heteroaromatics with allylic alcohols. youtube.com While not a direct iodination of the double bond, this highlights the reactivity of allylic alcohols with iodine reagents. A direct iodination of the double bond in an allylic alcohol can be achieved, but the conditions need to be carefully controlled to avoid side reactions.

Iodination via a Sandmeyer-type Reaction: If the synthesis proceeds through a precursor with an amino group at the C3 position, a Sandmeyer-type reaction could be employed to introduce the iodine atom. This involves the diazotization of the amine followed by treatment with an iodide salt. acs.org

A comparison of potential iodination methods is presented below:

Iodination MethodReagent(s)SubstratePotential AdvantagesPotential Challenges
Electrophilic AdditionN-Iodosuccinimide (NIS)1-methylcyclopent-2-en-1-olDirect, late-stage functionalization.Potential for low regioselectivity, side reactions.
Sandmeyer ReactionNaNO₂, KI3-amino-1-methylcyclopent-2-en-1-olEstablished method for introducing iodine.Requires synthesis of the amino precursor.
Oxidative IodinationI₂, Oxidant1-methylcyclopent-2-en-1-olCan be effective for certain substrates.Harsh conditions may not be compatible with the alcohol.

Synthetic Methodologies for the Preparation of 3 Iodo 1 Methylcyclopent 2 En 1 Ol

Cyclopentenone-Derived Synthetic Routes

Cyclopentenones are versatile starting materials for the synthesis of substituted cyclopentane (B165970) derivatives. Their α,β-unsaturated ketone framework allows for a range of chemical transformations.

Enolate anions, formed by the deprotonation of the α-carbon adjacent to a carbonyl group, are powerful nucleophiles in organic synthesis. masterorganicchemistry.com The synthesis of the cyclopentenone core itself can be achieved through intramolecular aldol (B89426) condensation. For instance, 2,5-hexanedione (B30556) can undergo an intramolecular aldol reaction to yield 3-methylcyclopent-2-en-1-one, a key precursor. researchgate.net

Once the cyclopentenone ring is formed, enolate chemistry can be employed. To synthesize the target structure, one could theoretically start with a saturated cyclopentanone. The formation of an enolate from a ketone like 1-methylcyclopentanone requires a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (B95107) (THF). libretexts.org This ensures complete conversion to the enolate. Subsequent reaction of this enolate with an electrophilic iodine source, such as molecular iodine (I₂), would introduce the iodine atom at the α-position. However, achieving the specific 3-iodo-alkenol structure from this intermediate would require several additional, challenging steps, including the introduction of the C2-C3 double bond and the stereoselective reduction of the ketone.

A more direct route starting from a cyclopentenone involves the reduction of the carbonyl group. Using 3-methylcyclopent-2-en-1-one as the starting material, a selective 1,2-reduction of the ketone can be performed. sigmaaldrich.comnist.govsigmaaldrich.com This transformation specifically targets the carbonyl group, leaving the double bond intact, to yield the allylic alcohol 1-methylcyclopent-2-en-1-ol (B8748489). nih.govchemsynthesis.com This alcohol is a critical precursor for subsequent iodination reactions, effectively bridging the cyclopentenone-derived routes with the direct functionalization of cyclopentenol (B8032323) precursors.

The direct halogenation of a pre-formed cyclopentenone like 3-methylcyclopent-2-en-1-one presents regioselectivity challenges. While the enolate can be formed and trapped with an iodine source, the presence of two enolizable positions (at C2 and C5) and the reactive double bond complicates the reaction. The reaction conditions would need to be carefully controlled to favor the formation of the desired thermodynamic or kinetic enolate to achieve iodination at the correct position, which is often difficult to control with precision.

Regioselective Iodine Incorporation Strategies

Achieving the correct placement of the iodine atom at the C3 position is the crucial step in the synthesis of 3-Iodo-1-methylcyclopent-2-en-1-ol.

The most direct and widely cited method for synthesizing this compound is the electrophilic iodination of the corresponding alcohol precursor, 1-methylcyclopent-2-en-1-ol. smolecule.com In this reaction, the electron-rich double bond of the cyclopentene (B43876) ring acts as a nucleophile, attacking an electrophilic iodine source.

The mechanism proceeds through the formation of a cyclic iodonium (B1229267) ion intermediate. This intermediate is then opened to yield the final product. The presence of the hydroxyl group at the C1 position can influence the regioselectivity of the reaction, directing the iodine atom to the C3 position. This reaction is typically performed under mild conditions to prevent side reactions or rearrangements.

Reagent/SystemDescription
Iodine (I₂) / Base Molecular iodine is used in the presence of a mild base (e.g., sodium bicarbonate) to neutralize the HI byproduct.
N-Iodosuccinimide (NIS) A common and convenient electrophilic iodine source that allows for controlled iodination under neutral or mildly acidic conditions.
Iodine Monochloride (ICl) A highly reactive, polarized interhalogen compound that serves as a potent source of electrophilic iodine (I+).

This table summarizes common reagent systems used for the electrophilic iodination of allylic alcohols.

Advanced synthetic strategies can employ organometallic intermediates to achieve highly regioselective iodination. A potential, though less documented for this specific molecule, route involves a halogen-metal exchange. This process would typically start with a cyclopentene derivative bearing a halogen, such as bromine, at the desired C3 position.

This bromo-derivative would then be treated with a strong organometallic base, such as an alkyllithium reagent (e.g., n-butyllithium), at low temperatures. This induces a halogen-metal exchange, replacing the bromine atom with a lithium atom and creating a highly nucleophilic organolithium intermediate. This intermediate can then be "quenched" by adding an electrophilic iodine source like molecular iodine (I₂). The iodine atom is thereby installed precisely at the position formerly occupied by the metal, providing excellent regiocontrol.

Radical-Mediated Iodination Pathways

The formation of the vinylic iodide in this compound can be achieved through radical-mediated processes, which offer an alternative to traditional electrophilic additions. These pathways typically involve the generation of an iodine radical (I•) which initiates a reaction cascade.

One prominent method for generating iodine radicals is through visible-light-induced photoredox catalysis. rsc.orgrsc.org In this approach, a photosensitizer, upon absorbing light, can oxidize an iodide source (like I⁻) via a single-electron transfer (SET) process to form the highly reactive iodine radical. rsc.org Alternatively, certain iodine-containing compounds can undergo homolytic cleavage upon photoexcitation to yield the same radical intermediate. rsc.org

Once generated, the iodine radical can add to the double bond of a suitable precursor, such as 1-methylcyclopent-2-en-1-ol. This addition creates a carbon-centered radical intermediate, which can then be converted to the final product through various termination steps. A plausible mechanism involves the iodine radical adding to the allenylic moiety of a related precursor, followed by a cascade cyclization. rsc.org Another potential radical pathway is a modified Hunsdiecker reaction, where the homolytic cleavage of an O-I bond can generate a vinyl radical that subsequently recombines with an iodine radical to form the vinyl iodide product. wikipedia.org

Detailed research findings on these pathways are summarized below:

Radical Generation MethodIodine SourceTypical ConditionsMechanism Highlights
Photoredox CatalysisIodide salts (e.g., NaI), Ethyl iododifluoroacetateVisible light (e.g., blue LEDs), photosensitizerIn situ generation of iodine radical, which adds to an unsaturated group, often initiating a cascade cyclization. rsc.orgrsc.org
Modified Hunsdiecker ReactionCarboxylic acid derivative, I₂Heat or lightHomolytic cleavage of an O-I bond generates a vinyl radical, which recombines with an iodine radical. wikipedia.org

Cross-Coupling Approaches for Vinylic Iodide Formation

Cross-coupling reactions provide a powerful and versatile method for constructing the C-I bond in vinylic iodides like this compound. These methods are particularly useful when direct iodination proves difficult or lacks regioselectivity. The general strategy involves coupling a vinyl organometallic or related species with an iodine source, often catalyzed by a transition metal like palladium. acs.org

A key approach is the iodination of a vinylboronate precursor. For instance, a vinylboronic acid ester, which can be prepared from a corresponding alkyne or vinyl halide, can undergo direct radioiodination using reagents like Na¹²³I and chloramine-T, demonstrating a facile route to vinyl iodides. nih.gov This highlights a broader principle where a vinylboron species, prepared on the cyclopentene ring at the C3 position, is coupled with an iodine source.

Another strategy involves the iododesilylation of a vinylsilane. This reaction, which substitutes a silyl (B83357) group for an iodide, is advantageous as it avoids toxic tin reagents and the vinylsilane intermediates are stable and easy to handle. wikipedia.org Palladium-catalyzed cross-coupling reactions are central to many of these transformations, facilitating the efficient formation of the carbon-iodine bond. However, it is noted that in some palladium-catalyzed reactions, iodide ions generated as byproducts can have an inhibitory effect on the catalyst, a factor that must be controlled by careful selection of solvents and conditions. nih.gov

Coupling PartnerIodine SourceCatalyst SystemKey Features
Vinylboronic acid esterNaI, Chloramine-TNone (for radioiodination)Direct conversion of vinylboronates to vinyl iodides. nih.gov
VinylsilaneICl, NISVariesAvoids toxic tin reagents; intermediates are stable. wikipedia.org
VinylstannaneNot specifiedPalladium-basedWell-established method for C-C and C-X bond formation. acs.org

Stereoselective Synthesis of this compound

The presence of a chiral tertiary alcohol in this compound necessitates stereoselective synthetic methods to access enantiomerically pure forms of the molecule.

Asymmetric Catalysis (e.g., Transition Metal Catalysis, Organocatalysis)

Asymmetric catalysis can be employed to establish the key stereocenter either during the formation of the cyclopentene ring or in a subsequent functionalization step.

Transition Metal Catalysis: Chiral transition metal complexes can be used to catalyze reactions that create the chiral center with high enantioselectivity. For example, rhodium(I)/BINAP-catalyzed 1,2-additions to prochiral cyclohex-2-enones have been shown to be effective in kinetic resolutions, furnishing chiral allylic alcohols. nih.gov A similar strategy could be envisioned where a chiral rhodium or other transition metal catalyst mediates the addition of a methyl group to a 3-iodocyclopent-2-enone (B1600178) precursor, thereby setting the C1 stereocenter.

Organocatalysis: This field utilizes small chiral organic molecules to catalyze asymmetric transformations. princeton.edu For the synthesis of the target molecule, an organocatalytic approach could be used to construct the chiral cyclopentenoid core. For instance, iminium activation of an α,β-unsaturated aldehyde using a chiral secondary amine catalyst (like an imidazolidinone) can facilitate enantioselective cycloaddition or cascade reactions to build the five-membered ring with the hydroxyl and methyl groups installed stereoselectively, prior to the final iodination step. princeton.edu

Chiral Auxiliary-Based Synthetic Strategies

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. youtube.comyoutube.com Once the desired stereocenter is created, the auxiliary is removed and can often be recycled. youtube.com

A viable strategy for synthesizing an enantiopure form of this compound would involve attaching a chiral auxiliary to an achiral cyclopentenone or a linear precursor. youtube.com This auxiliary would then control the facial selectivity of the addition of a methyl group (e.g., from an organometallic reagent) to the carbonyl, establishing the chiral tertiary alcohol. A subsequent iodination of the enone system, followed by removal of the auxiliary, would yield the final enantiomerically enriched product. A "temporary stereocentre" approach, where an auxiliary-induced aldol reaction creates a stereocenter that directs a subsequent reaction before being removed, also presents a sophisticated strategy. rsc.org Such methods are highly reliable and can be used to create multiple stereocenters if needed. youtube.comnih.gov

Diastereoselective Control in Cyclization and Functionalization Reactions

In cases where a chiral center already exists in a precursor molecule, it can be used to direct the stereochemistry of subsequent reaction steps. This substrate-controlled diastereoselectivity is a powerful tool in synthesis. For the target molecule, if one were to start with an enantiomerically pure precursor containing a chiral center, this center could direct the outcome of a cyclization reaction to form the five-membered ring.

Furthermore, the existing stereochemistry of the 1-methylcyclopent-2-en-1-ol scaffold can direct the introduction of the iodine atom. The hydroxyl group at the C1 stereocenter can exert significant stereodirecting influence, for example, through hydrogen bonding with the incoming reagent or by sterically blocking one face of the molecule. This is exemplified in substrate-directable reactions like directed cyclopropanations, where a hydroxyl group's stereocenter dictates the facial selectivity of the reaction on a nearby double bond. rsc.org This principle could be applied to an electrophilic iodination reaction, leading to the formation of one diastereomer of the product preferentially.

Kinetic Resolution and Dynamic Kinetic Resolution Methodologies

Kinetic resolution is a technique used to separate a racemic mixture of chiral molecules by reacting it with a chiral catalyst or reagent that reacts faster with one enantiomer than the other. wikipedia.org This leaves the unreacted, slower-reacting enantiomer in an enriched state. wikipedia.org

Kinetic Resolution (KR): The racemic mixture of 1-methylcyclopent-2-en-1-ol (the precursor to the final product) is an ideal substrate for kinetic resolution because it is an allylic alcohol. The Sharpless Asymmetric Epoxidation is a classic and highly effective method for the kinetic resolution of racemic allylic alcohols. rsc.org Using a chiral titanium-tartrate complex and an oxidant, one enantiomer of the alcohol is selectively epoxidized at a much faster rate, allowing the other, unreacted enantiomer of the alcohol to be recovered with high enantiomeric excess. rsc.org This enantiopure alcohol can then be iodinated to give the final product.

Dynamic Kinetic Resolution (DKR): A limitation of standard KR is a maximum theoretical yield of 50% for the desired enantiomer. Dynamic kinetic resolution overcomes this by combining the kinetic resolution with an in situ method for racemizing the slower-reacting enantiomer. wikipedia.org This continuous racemization ensures that all of the starting material is available to be converted into the single, desired product enantiomer, allowing for theoretical yields approaching 100%. For the precursor alcohol, a DKR could be achieved by coupling an enzymatic acylation (which selectively reacts with one enantiomer) with a metal-catalyzed racemization of the alcohol.

Resolution MethodStarting MaterialTypical Reagent/CatalystPrinciple
Kinetic ResolutionRacemic allylic alcoholSharpless: Ti(OiPr)₄, DET, t-BuOOHOne enantiomer is selectively oxidized (epoxidized) at a faster rate, allowing recovery of the other enantiomerically pure alcohol. wikipedia.orgrsc.org
Kinetic ResolutionRacemic enoneRh(I)/BINAP, AlMe₃One enantiomer undergoes a 1,2-addition faster, leaving the other enone enantiomer unreacted. nih.gov
Dynamic Kinetic ResolutionRacemic alcoholEnzyme (e.g., lipase) + Racemization catalyst (e.g., Ru complex)Selective enzymatic acylation of one enantiomer is paired with in situ racemization of the other, converting the entire racemate to one product enantiomer. wikipedia.org

Emerging and Sustainable Synthetic Approaches

Recent advancements in synthetic chemistry have led to the development of greener and more efficient routes for the preparation of functionalized molecules like this compound. These methods prioritize the use of environmentally benign reagents, catalytic processes, and advanced technologies to improve sustainability.

Biocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, offering high selectivity under mild reaction conditions. nih.gov While specific biocatalytic routes to this compound are not extensively documented, the principles of enzymatic reactions can be applied to achieve its chiral synthesis.

One potential strategy involves the kinetic resolution of a racemic mixture of 1-methylcyclopent-2-en-1-ol using enzymes like lipases. This process would selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers. The unreacted, enantiomerically pure alcohol could then be subjected to iodination to yield the desired chiral this compound.

Another approach could involve the asymmetric dihydroxylation of a suitable cyclopentene precursor to introduce chirality, followed by further functional group manipulations to arrive at the target molecule. researchgate.net The use of enzymes in these transformations can lead to high enantiomeric excess, which is crucial for the synthesis of biologically active compounds. nih.gov

Table 1: Potential Biocatalytic Approaches for Enantioselective Synthesis

ApproachEnzyme ClassPotential SubstrateKey TransformationExpected Outcome
Kinetic ResolutionLipase(±)-1-Methylcyclopent-2-en-1-olEnantioselective acylationSeparation of enantiomers to obtain chiral precursor
Asymmetric DihydroxylationDioxygenaseSubstituted CyclopenteneIntroduction of vicinal diols with high enantioselectivityChiral intermediate for further synthesis

Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. beilstein-journals.orgmdpi.com The application of flow chemistry to the synthesis of this compound can lead to more efficient and reproducible production.

For instance, a hypervalent iodine reagent immobilized on a solid support could be used for the iodination step. chemrxiv.orgresearchgate.net This would allow for the continuous production of the desired product, with the reagent being easily separated from the product stream and potentially regenerated, aligning with the principles of green chemistry. chemrxiv.orgresearchgate.net

Table 2: Comparison of Batch vs. Flow Synthesis for Iodination

ParameterBatch SynthesisFlow Synthesis
Reaction Time HoursMinutes
Heat & Mass Transfer LimitedExcellent
Safety Potential for thermal runawayEnhanced safety due to small reaction volumes
Scalability DifficultReadily scalable by numbering up
Reproducibility VariableHigh

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. researchgate.netmun.ca Applying these principles to the synthesis of this compound involves the careful selection of catalysts, reagents, and solvents. researchgate.netskpharmteco.com

Catalyst Selection: The use of catalytic amounts of reagents is preferred over stoichiometric amounts to minimize waste. For the iodination step, instead of using stoichiometric iodine, a catalytic system involving a more benign oxidizing agent and a catalytic source of iodine could be employed.

Reagent Selection: The choice of iodinating agent is critical. N-Iodosuccinimide (NIS) is often considered a greener alternative to molecular iodine as it can be easier to handle and the succinimide (B58015) byproduct is generally less hazardous. The use of hypervalent iodine reagents, particularly those that can be recycled or are solid-supported, also represents a greener approach. chemrxiv.orgresearchgate.netresearchgate.net

Solvent Selection: Traditional organic solvents often pose environmental and health risks. skpharmteco.com The development of syntheses in greener solvents such as water, ionic liquids, or supercritical fluids is a key aspect of green chemistry. For the synthesis of this compound, exploring the reaction in aqueous media or using a minimal amount of a recyclable, low-toxicity organic solvent would be a significant improvement. researchgate.netrsc.org The ideal scenario is to perform the reaction under solvent-free conditions if feasible. mun.ca

Table 3: Green Chemistry Considerations for Synthesis

PrincipleTraditional ApproachGreen Alternative
Atom Economy Use of stoichiometric reagents leading to byproducts.Catalytic methods to maximize incorporation of reactant atoms into the final product.
Safer Solvents Use of chlorinated or volatile organic solvents. skpharmteco.comUse of water, bio-based solvents, or solvent-free conditions. skpharmteco.com
Use of Renewable Feedstocks Starting materials derived from petrochemical sources.Exploration of bio-based precursors for the cyclopentane ring. researchgate.net
Design for Energy Efficiency Reactions requiring high temperatures and long reaction times.Use of flow chemistry for better heat integration and shorter reaction times. beilstein-journals.org

Chemical Reactivity and Transformation Pathways of 3 Iodo 1 Methylcyclopent 2 En 1 Ol

Reactions Involving the Allylic Alcohol Moiety

The allylic alcohol portion of the molecule, consisting of a hydroxyl group attached to a carbon adjacent to a double bond, is a key site for various chemical reactions.

Oxidation and Reduction Chemistry

The hydroxyl group of 3-iodo-1-methylcyclopent-2-en-1-ol can undergo oxidation. However, as a tertiary alcohol, it is resistant to oxidation under standard conditions that would typically convert primary or secondary alcohols to aldehydes or ketones. Stronger oxidizing agents would likely lead to degradation of the molecule.

Reduction reactions can target the vinylic iodide. The carbon-iodine bond can be reduced to a carbon-hydrogen bond using reducing agents like lithium aluminum hydride or sodium borohydride. This transformation would yield 1-methylcyclopent-2-en-1-ol (B8748489).

Esterification and Etherification Reactions

The hydroxyl group can participate in esterification reactions. medcraveonline.commedcraveonline.com This typically involves reacting the alcohol with a carboxylic acid or its derivative, often in the presence of an acid catalyst, to form an ester. Similarly, etherification can occur, for instance, through a Williamson ether synthesis where the alcohol is first deprotonated to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether. The hydroxyl group can also be protected by converting it into a silyl (B83357) ether, a common strategy in multi-step syntheses to prevent unwanted reactions of the alcohol.

Stereoselective Allylic Rearrangements (e.g., Claisen, Cope Type)

While specific examples for this compound are not prevalent in the searched literature, allylic alcohols are known to participate in various rearrangement reactions. The Claisen rearrangement, for instance, involves the wikipedia.orgwikipedia.org-sigmatropic rearrangement of an allyl vinyl ether. To undergo a Claisen rearrangement, the hydroxyl group of this compound would first need to be converted into a vinyl ether. The Cope rearrangement is another wikipedia.orgwikipedia.org-sigmatropic rearrangement involving a 1,5-diene.

Mitsunobu Reactions and other SN2'/SN1' Pathways

The Mitsunobu reaction provides a powerful method for the stereospecific inversion of alcohols. wikipedia.orgorganic-chemistry.org In this reaction, the alcohol is activated by a combination of a phosphine, typically triphenylphosphine, and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD). wikipedia.org This in-situ activation converts the hydroxyl group into a good leaving group, which can then be displaced by a nucleophile in an SN2 reaction, leading to an inversion of configuration at the chiral center. wikipedia.orgorganic-chemistry.org

Given its allylic nature, this compound could also undergo SN2' or SN1' reactions. In an SN2' reaction, a nucleophile attacks the double bond at the gamma position relative to the leaving group, leading to a rearranged product. An SN1' reaction would proceed through a resonance-stabilized allylic carbocation intermediate, which can then be attacked by a nucleophile at either the alpha or gamma position. The regioselectivity of these reactions would be influenced by steric and electronic factors of the substrate and the nature of the nucleophile and reaction conditions.

Reactivity of the Vinylic Iodide Functionality

The vinylic iodide is another key reactive site in the molecule, primarily serving as a handle for the formation of new carbon-carbon bonds through transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is weaker than the corresponding carbon-bromine or carbon-chlorine bonds, making it more reactive in these transformations.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Stille)

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, and vinylic iodides are excellent substrates for these reactions. rsc.orgnih.govmdpi.comnih.govyoutube.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. mdpi.comorganic-chemistry.org The reaction of this compound with an aryl or vinyl boronic acid would lead to the formation of a new carbon-carbon bond at the 3-position of the cyclopentene (B43876) ring.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction of this compound with a terminal alkyne would result in the formation of a conjugated enyne system. wikipedia.orgrsc.org

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide, catalyzed by a palladium complex. wikipedia.org The reaction of this compound with an organostannane would also form a new carbon-carbon bond at the site of the iodine atom.

Below is an interactive data table summarizing the palladium-catalyzed cross-coupling reactions of vinylic iodides.

Coupling ReactionOrganometallic ReagentCatalyst SystemProduct Type
Suzuki-Miyaura Boronic acid/esterPd catalyst, BaseAryl/vinyl substituted cyclopentenol (B8032323)
Sonogashira Terminal alkynePd catalyst, Cu(I) co-catalystAlkynyl substituted cyclopentenol
Stille OrganostannanePd catalystAryl/vinyl/alkynyl substituted cyclopentenol

Copper-Mediated Coupling and Substitution Reactions

Copper-catalyzed reactions represent a significant class of transformations for vinyl iodides like this compound. These reactions are prized for their ability to form new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.

One of the most prominent copper-mediated reactions is the Sonogashira coupling, which involves the coupling of a vinyl halide with a terminal alkyne. organic-chemistry.orgwikipedia.orgnumberanalytics.comlibretexts.org This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orgnumberanalytics.com The role of copper is to facilitate the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex formed from the oxidative addition of the vinyl iodide. numberanalytics.com Reductive elimination from the resulting palladium(II) alkynyl species yields the coupled product and regenerates the active palladium(0) catalyst. numberanalytics.com For this compound, this provides a direct route to 3-alkynyl-1-methylcyclopent-2-en-1-ols, which are versatile building blocks for more complex molecules.

Recent advancements have led to the development of copper-only catalyzed Sonogashira-type couplings, obviating the need for palladium. wikipedia.org Additionally, copper can mediate the coupling of alkyl Grignard reagents with secondary alkyl iodides, a reaction that can be enhanced by the presence of additives like 1,3-butadiene. rsc.org While this specific reaction is described for unactivated secondary alkyl iodides, the principles could potentially be adapted for vinyl iodides.

Furthermore, copper(II)-mediated oxidative coupling reactions have been developed, for instance, to achieve selective 1,6-addition of nucleophiles to phenolic systems. rsc.org While mechanistically different, this highlights the versatility of copper in mediating selective bond formations.

Table 1: Examples of Copper-Mediated Coupling Reactions

Reaction Name Catalyst System Reactant Product Type
Sonogashira Coupling Palladium complex, Copper(I) co-catalyst Terminal alkyne 3-Alkynyl-1-methylcyclopent-2-en-1-ol
Copper-Catalyzed Alkyl Coupling Copper catalyst Alkyl Grignard reagent 3-Alkyl-1-methylcyclopent-2-en-1-ol

Nucleophilic Vinylic Substitution (SNV) Pathways

The iodine atom in this compound is susceptible to replacement by nucleophiles through nucleophilic vinylic substitution (SNV) pathways. smolecule.com Unlike SN2 reactions at saturated carbon centers, SNV reactions on vinyl halides are generally more challenging due to the increased s-character of the C-I bond and potential steric hindrance. However, the presence of the double bond allows for different mechanisms to operate.

The reaction can proceed through an addition-elimination mechanism, where the nucleophile adds to the double bond to form a carbanionic intermediate, followed by the elimination of the iodide ion. The regioselectivity of the initial nucleophilic attack is influenced by the electronic properties of the substituents on the cyclopentene ring.

Alternatively, a direct displacement mechanism, though less common, may also occur. The stereochemical outcome of SNV reactions can vary depending on the specific mechanism, substrate, and reaction conditions. These reactions provide a direct method for introducing a variety of functional groups at the C-3 position of the cyclopentene ring.

Radical Cyclization and Radical Fragmentation Reactions Involving Iodine

The carbon-iodine bond in this compound is relatively weak and can be homolytically cleaved to generate a vinylic radical. This reactivity can be harnessed in radical cyclization and fragmentation reactions.

In a typical radical cyclization, the vinylic radical can add intramolecularly to a suitably positioned double or triple bond within the same molecule, leading to the formation of a new ring system. The regioselectivity of the cyclization is governed by Baldwin's rules.

Conversely, radical fragmentation reactions involve the cleavage of a carbon-carbon bond, often driven by the formation of a more stable radical or a stable neutral molecule. organic-chemistry.org For instance, a radical initiated at a different position in a molecule containing the this compound moiety could lead to fragmentation of the cyclopentene ring. Recent studies have explored transition-metal-free C-C bond cleavage/borylation of cycloketone oxime esters via a radical pathway, highlighting the potential for radical-mediated ring-opening transformations. rsc.org

Transformations of the Cyclopenten-2-ene Double Bond

The double bond in this compound is a key site for a variety of addition and cycloaddition reactions, allowing for further functionalization of the cyclopentane (B165970) core.

Electrophilic Additions (e.g., Epoxidation, Dihydroxylation, Hydroboration)

Epoxidation: The double bond can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (mCPBA) or other epoxidizing agents. organic-chemistry.orgmdpi.commdpi.com The stereochemistry of the epoxidation can be influenced by the existing stereocenter at C-1 and the bulky iodine substituent at C-3. The hydroxyl group can also direct the epoxidizing agent to the same face of the double bond. mdpi.com

Dihydroxylation: The alkene can undergo dihydroxylation to form a vicinal diol. wikipedia.org This is commonly achieved using reagents like osmium tetroxide (often in catalytic amounts with a co-oxidant) or potassium permanganate (B83412) under cold, basic conditions. wikipedia.orgkhanacademy.org Syn-dihydroxylation, where both hydroxyl groups add to the same face of the double bond, is typically observed with these reagents. khanacademy.org The Sharpless asymmetric dihydroxylation allows for enantioselective synthesis of diols. wikipedia.org

Hydroboration-Oxidation: This two-step sequence provides a method for the anti-Markovnikov hydration of the double bond. organic-chemistry.orgmasterorganicchemistry.comyoutube.commasterorganicchemistry.comyoutube.com Treatment with a borane (B79455) reagent (e.g., BH3·THF), followed by oxidation with hydrogen peroxide and base, results in the addition of a hydroxyl group to the less substituted carbon of the double bond (C-2) and a hydrogen atom to the more substituted carbon (C-3). masterorganicchemistry.comyoutube.com This reaction proceeds via a syn-addition of the borane across the double bond. masterorganicchemistry.com

Table 2: Electrophilic Addition Reactions of the Cyclopentene Double Bond

Reaction Reagents Product Functional Group Stereochemistry
Epoxidation mCPBA Epoxide Influenced by existing stereocenters
Dihydroxylation OsO4, NMO Vicinal diol Syn-addition
Hydroboration-Oxidation 1. BH3·THF; 2. H2O2, NaOH Alcohol (at C-2) Syn-addition, Anti-Markovnikov

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)

Diels-Alder Reaction: While the cyclopentene double bond itself is a dienophile, the system can be manipulated to participate in Diels-Alder reactions. For example, elimination of the hydroxyl group and the iodine atom could potentially generate a cyclopentadiene (B3395910) derivative, which is a classic diene for [4+2] cycloadditions with various dienophiles. masterorganicchemistry.com The substituents on the resulting diene would influence the reactivity and stereoselectivity of the cycloaddition.

[2+2] Cycloadditions: Photochemically induced [2+2] cycloadditions can occur between the cyclopentene double bond and another alkene, leading to the formation of a cyclobutane (B1203170) ring. These reactions are often less common than Diels-Alder reactions and can lead to a mixture of stereoisomers.

Hydrogenation and Reductive Cleavage Strategies

Hydrogenation: The double bond can be reduced to a single bond by catalytic hydrogenation. This is typically achieved using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. The hydrogenation usually occurs with syn-stereochemistry, with both hydrogen atoms adding to the same face of the double bond. Under these conditions, the carbon-iodine bond may also be susceptible to hydrogenolysis (reductive cleavage).

Reductive Cleavage: The carbon-iodine bond can be selectively cleaved under various reductive conditions. This can be achieved using reducing agents like zinc dust in acetic acid, or through catalytic hydrogenation under specific conditions that favor hydrogenolysis of the C-I bond over reduction of the double bond. This provides a route to 1-methylcyclopent-2-en-1-ol and its derivatives. The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, can sometimes proceed via a reductive pathway, leading to the conjugate addition product rather than the expected substitution product, especially with certain bases and reaction conditions. researchgate.netdocumentsdelivered.com

Cascade and Tandem Reactions Utilizing Multifunctional Reactivity

The presence of both a nucleophilic/directing alcohol group and an electrophilic/coupling-capable vinyl iodide moiety in a single molecule makes this compound a prime candidate for cascade and tandem reactions. These processes, where multiple bond-forming events occur in a single operation without isolation of intermediates, offer significant advantages in terms of efficiency and atom economy.

The distinct reactivity of the alcohol and vinyl iodide functional groups allows for their selective manipulation in a stepwise fashion. The vinyl iodide is particularly well-suited for transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. wikipedia.org Reactions such as the Suzuki, Stille, Heck, and Sonogashira couplings provide robust methods for forming new carbon-carbon bonds at the C3 position. wikipedia.orgacs.orgorganic-chemistry.org For instance, palladium-catalyzed coupling with organostannanes or organoindium compounds can proceed under conditions that leave the tertiary alcohol intact. acs.orgorganic-chemistry.org

Conversely, the tertiary alcohol can be targeted for transformations such as oxidation to a ketone using reagents like pyridinium (B92312) chlorochromate (PCC) or conversion to an ether. Under acidic conditions or in the presence of specific catalysts, the alcohol can also be eliminated to form a diene or participate in rearrangements. researchgate.net A sequential approach might therefore involve a palladium-catalyzed coupling at the vinyl iodide, followed by a separate reaction targeting the alcohol, allowing for the controlled, stepwise assembly of a more complex molecule.

A notable example of a sequential transformation involving vinyl iodides is a borylative coupling cascade. This process can involve an initial stereospecific hydroboration of the vinyl iodide, followed by a stereospecific 1,2-metallate rearrangement to form a new carbon-carbon bond, demonstrating a powerful one-pot sequence that leverages the vinyl iodide's reactivity. rsc.org

Domino reactions involving this compound or analogous structures can lead to the rapid construction of intricate molecular architectures. These reactions are designed so that the transformation of one functional group triggers the reaction of the second.

One powerful domino strategy involves the coupling of vinyl iodides with alkenes or alkynes through a transition-metal-free borylative cascade. rsc.org This sequence proceeds via a stereospecific hydroboration followed by a 1,2-metallate rearrangement, effectively coupling the vinyl iodide with another unsaturated partner in a highly controlled manner. rsc.org Such a reaction could be envisioned starting with this compound to build complex polycyclic systems.

Another type of cascade reaction has been developed for alcohols, utilizing an imidate radical chaperone to achieve a double functionalization of vicinal sp³ C-H bonds. nih.gov This "radical-polar-crossover cascade" involves a 1,5-hydrogen atom transfer followed by an in-situ amino-iodination, demonstrating how alcohol functionality can be used to orchestrate complex, multi-step transformations in a single operation. nih.gov Furthermore, domino processes combining the catalytic dehydrogenation of alcohols with the hydrogenation of alkenes have been developed using rhodium/palladium systems, showcasing the potential for alcohol groups to participate in redox-neutral cascade sequences. nih.gov

Mechanistic Investigations of Key Reaction Pathways

Understanding the mechanisms of the transformations involving this compound is critical for optimizing reaction conditions and controlling product outcomes, particularly stereochemistry. This involves kinetic and thermodynamic studies, the identification of transient intermediates, and analysis of transition states.

While specific kinetic and thermodynamic data for cascade reactions starting from this compound are not extensively documented, studies on the reactivity of its core functional groups provide crucial insights. The reactivity of the vinyl iodide moiety, for example, can be understood in part by studying the behavior of vinyl radicals, which can be generated by photolysis of vinyl iodides. mit.edu

Kinetic studies on the reaction of vinyl radicals with various alkenes have been performed over wide temperature ranges. mit.edu The data, often expressed using the Arrhenius equation, provide rate coefficients and activation energies that are fundamental inputs for building mechanistic models of more complex radical-mediated transformations.

Table 1: Experimental Kinetic Parameters for Vinyl Radical Reactions mit.edu
Reactant AlkeneArrhenius A-Factor (cm³ molecules⁻¹ s⁻¹)Activation Energy (Ea/R) (K)
1-Butene(1.3 ± 0.3) × 10⁻¹²2200 ± 120
2-Butene(1.7 ± 0.3) × 10⁻¹²2610 ± 120
iso-Butene(1.0 ± 0.1) × 10⁻¹²2130 ± 50

This data illustrates how the structure of a reaction partner influences reaction rates and provides a quantitative basis for predicting reactivity in related systems. mit.edu

The elucidation of reaction mechanisms hinges on the identification of transient intermediates. In reactions involving vinyl iodides and alcohols, several key intermediates have been proposed or directly observed. For example, in the Barton vinyl iodine procedure, a method for synthesizing vinyl iodides from ketones, the mechanism is proposed to proceed through a hydrazone that is oxidized by iodine to a diazo intermediate, which then forms an iodocarbonium ion before yielding the final product. wikipedia.orgsynarchive.com

In the context of palladium-catalyzed reactions, which are central to the utility of vinyl iodides, complex organometallic intermediates are formed. Mechanistic studies of a deoxygenative Heck reaction identified a dianionic iodide-bridged palladium(II) dimer, [Pd₂I₆][NBu₄]₂, which is reduced to an active palladium(I) dimer, [Pd₂I₄][NBu₄]₂, as the key catalytic species. nih.gov In other cascade reactions, key intermediates such as β-alkyl iodides have been validated through independent synthesis and by direct observation via ¹H NMR during the course of the reaction. nih.gov

Table 2: Proposed or Identified Intermediates in Relevant Transformations
Reaction TypeKey Intermediate(s)Method of Identification/ProposalReference
Hydrazone Iodination (Barton)Diazo species, Iodocarbonium ionMechanistic Proposal wikipedia.org
Palladium(I)-Iodide Catalyzed Heck[Pd₂I₆][NBu₄]₂, [Pd₂I₄][NBu₄]₂Isolation and Crystallography nih.gov
Borylative Coupling CascadeAlkylchloroborane, Boron ate complexMechanistic Proposal rsc.org
Radical-Polar Crossover Cascadeβ Alkyl iodide, β AlkeneIndependent Synthesis, NMR Observation nih.gov

Controlling the stereochemical outcome of reactions is paramount, especially when the substrate, like this compound, is chiral. The C1 stereocenter can influence the facial selectivity of reactions at the double bond, and the stereochemistry of the vinyl iodide can dictate the geometry of products from coupling reactions.

A clear example of stereochemical control is seen in transition-metal-free borylative coupling cascades. rsc.org The high diastereoselectivity of the final product is a direct consequence of the stereospecificity of the two key steps: a syn-addition during the initial hydroboration of the vinyl iodide, followed by a complete inversion of configuration at the adjacent stereocenter during the subsequent 1,2-metallate rearrangement. rsc.org This predictable transfer of stereochemistry allows for the synthesis of specific diastereomers by choosing the appropriate geometry of the starting vinyl iodide.

In reactions involving the chiral alcohol moiety, stereocontrol can be achieved through several strategies. The inherent chirality of the starting material can direct the approach of reagents. rsc.org Additionally, the use of external chiral catalysts, such as chiral phosphoric acids, has proven effective in controlling the stereochemical outcome of reactions involving the formation of tertiary alcohols. nih.govnih.gov Kinetic resolution, where one enantiomer of a racemic alcohol reacts faster than the other in the presence of a chiral catalyst, is another powerful tool for accessing enantioenriched tertiary allylic alcohols and their derivatives. rsc.org

Stereochemical Aspects and Chiral Pool Applications

Enantiomeric and Diastereomeric Forms of 3-Iodo-1-methylcyclopent-2-en-1-ol

The structure of this compound contains a single stereocenter at the C1 position, the carbon atom bearing both the hydroxyl and methyl groups. The presence of this chiral center means the compound can exist as a pair of enantiomers: (R)-3-Iodo-1-methylcyclopent-2-en-1-ol and (S)-3-Iodo-1-methylcyclopent-2-en-1-ol. These two molecules are non-superimposable mirror images of each other.

The molecule also features a carbon-carbon double bond, which can, in principle, give rise to geometric isomers (cis/trans or E/Z). However, the cyclic nature of the five-membered ring in this compound constrains the geometry of the double bond, making only the Z-isomer sterically feasible. One analysis suggests a cis arrangement between the hydroxyl and methyl groups at the C1 position. If additional stereocenters were introduced into the molecule, for instance through reactions at the double bond, diastereomers would be formed. Each diastereomer would have a unique set of physical properties.

Table 1: Possible Stereoisomers of this compound

Stereoisomer TypeSpecific IsomersRelationship
Enantiomers(1R)-3-Iodo-1-methylcyclopent-2-en-1-olMirror Images
(1S)-3-Iodo-1-methylcyclopent-2-en-1-ol

Note: Specific optical rotation and other chiroptical data for the individual enantiomers are not documented in the reviewed literature.

Methodologies for Absolute Configuration Assignment

Determining the absolute configuration of a chiral molecule like this compound is crucial for its application in stereoselective synthesis. While no specific studies detailing the absolute configuration assignment for this particular compound are available, several well-established methodologies could be applied.

X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of one of the enantiomers, a three-dimensional model of the molecule can be constructed, revealing the precise spatial arrangement of its atoms.

Chiral Derivatization followed by Spectroscopic Analysis: This common strategy involves reacting the chiral alcohol with a chiral derivatizing agent (CDA) to form two diastereomers. These diastereomers can then be distinguished using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. A widely used CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), which forms diastereomeric esters with the chiral alcohol. The differing spatial environments of the protons in the two diastereomeric esters lead to observable differences in their NMR chemical shifts, allowing for the assignment of the absolute configuration of the original alcohol.

Spectroscopic Methods: Techniques such as Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, can also be used to determine the absolute configuration. This often involves comparing the experimental CD spectrum to that of a known compound or to theoretical calculations.

Stereochemical Control in Synthetic Transformations

The functional groups of this compound—the tertiary allylic alcohol and the vinyl iodide—are key to its potential synthetic utility. Achieving stereochemical control in reactions originating from this compound is paramount for its use as a chiral building block.

If an enantiomerically pure form of this compound were available, the existing stereocenter at C1 could direct the stereochemical outcome of subsequent reactions. For example, the hydroxyl group could direct the delivery of a reagent to a specific face of the molecule. Reactions at the double bond, such as epoxidation or dihydroxylation, would lead to the formation of new stereocenters, and their configuration would be influenced by the stereochemistry at C1.

The vinyl iodide moiety is particularly valuable for carbon-carbon bond-forming reactions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). In these transformations, the stereochemical integrity of the C1 center would be maintained, allowing for the construction of more complex chiral molecules.

Chirality Transfer and Amplification in Multi-Step Syntheses

In the context of multi-step syntheses, an enantiomerically pure starting material like this compound could serve as a source of chirality that is transferred to the final product. The initial stereocenter at C1 would act as a foundation for establishing the stereochemistry of subsequent centers.

While there are no specific documented examples of this compound being used in multi-step syntheses for chirality transfer, its structure is analogous to other cyclopentenol (B8032323) derivatives that are valuable in the synthesis of natural products. The combination of a stereogenic center adjacent to versatile functional groups makes it a potentially useful synthon in the chiral pool.

Chirality amplification, a phenomenon where a small enantiomeric excess in a catalyst or starting material leads to a large enantiomeric excess in the product, is another important concept in asymmetric synthesis. The potential for this compound to participate in such processes would depend on the specific reaction mechanisms and is an area that would require further experimental investigation.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 3-Iodo-1-methylcyclopent-2-en-1-ol, both ¹H and ¹³C NMR would be employed to confirm its structure.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) are predicted based on the electronic environment of the protons. Protons on carbons adjacent to electronegative atoms like oxygen or iodine are deshielded and appear at higher chemical shifts (downfield). libretexts.org

Predicted ¹H NMR Data for this compound This data is predictive, as specific experimental spectra are not publicly available.

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Notes
-OH 2.0 - 4.0 Broad Singlet Position is variable and depends on concentration, solvent, and temperature. libretexts.org
Vinylic H (on C2) 6.0 - 6.5 Triplet The presence of the adjacent iodine atom at C3 causes a downfield shift.
-CH₂- (on C4) 2.2 - 2.8 Multiplet Protons are diastereotopic, potentially leading to complex splitting.
-CH₂- (on C5) 1.8 - 2.4 Multiplet Adjacent to the chiral center at C1.
-CH₃ (on C1) 1.2 - 1.6 Singlet Attached to a quaternary carbon.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts are highly dependent on the hybridization and the attached functional groups.

Predicted ¹³C NMR Data for this compound This data is predictive, as specific experimental spectra are not publicly available.

Carbon Predicted Chemical Shift (ppm) Notes
C1 (-C-OH) 70 - 80 Quaternary carbon attached to hydroxyl and methyl groups.
C2 (=CH-) 135 - 145 Vinylic carbon adjacent to the iodo-substituted carbon.
C3 (-C=I) 85 - 95 Vinylic carbon directly bonded to iodine, showing a significant upfield shift compared to a typical vinylic carbon due to the heavy atom effect.
C4 (-CH₂-) 35 - 45 Aliphatic carbon in the five-membered ring.
C5 (-CH₂-) 30 - 40 Aliphatic carbon adjacent to the quaternary center.
C6 (-CH₃) 20 - 30 Methyl carbon attached to C1. libretexts.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular weight and elemental composition of a compound. For this compound (C₆H₉IO), HRMS would confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion, [M]⁺.

The calculated monoisotopic mass is 223.97255 Da. Electron impact (EI) ionization would likely lead to characteristic fragmentation patterns. The molecular ion peak may be observed, but fragmentation is expected due to the presence of labile bonds.

Predicted Fragmentation Pathways These pathways are based on general principles of mass spectrometry.

Fragment Ion (m/z) Lost Neutral Fragment Description
184 - Parent molecular ion [C₆H₉I]⁺ (if H₂O is lost first) - less likely.
127 C₆H₉O Iodine cation [I]⁺. This peak is a key indicator for iodine-containing compounds. whitman.edu
97 I Alkyl fragment [C₆H₉O]⁺ resulting from the cleavage of the weak C-I bond. docbrown.info
82 I, H₂O Loss of iodine and water, resulting in [C₆H₇]⁺.
79 I, H₂O Loss of iodine and a methyl radical, leading to [C₅H₆O]⁺.
57 - A complex ring cleavage common in cyclic alcohols can result in a [C₄H₉]⁺ fragment. whitman.edu

The fragmentation of cyclic alcohols often involves complex rearrangements and the loss of small stable molecules like water. whitman.educreative-proteomics.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their vibrational modes.

IR Spectroscopy: The IR spectrum of this compound would be dominated by a strong, broad absorption from the O-H stretch of the alcohol group, typically broadened by hydrogen bonding.

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the C=C double bond and the C-I bond, as these are often more Raman-active than IR-active. The symmetric vibrations of less polar bonds generally produce stronger Raman signals.

Predicted Vibrational Frequencies These frequencies are based on typical ranges for the respective functional groups.

Functional Group IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹) Vibrational Mode
O-H 3600 - 3200 (Broad, Strong) Weak Stretching (Hydrogen-bonded) libretexts.orgmsu.edu
C-H (sp²) 3100 - 3000 (Medium) Medium Stretching
C-H (sp³) 2980 - 2850 (Medium-Strong) Strong Stretching
C=C 1660 - 1640 (Medium-Weak) Strong Stretching libretexts.org
C-O 1150 - 1050 (Strong) Weak Stretching
C-I 600 - 500 (Medium-Strong) Strong Stretching

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including absolute stereochemistry. However, single-crystal X-ray diffraction data for this compound has not been reported in public literature.

If suitable crystals could be grown, this technique would definitively confirm the connectivity of the atoms and the relative stereochemistry of the methyl and hydroxyl groups at the C1 chiral center. The analysis would also reveal detailed information about the conformation of the cyclopentene (B43876) ring, which is expected to adopt a puckered, non-planar envelope or twist conformation. researchgate.net Furthermore, intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the hydroxyl group, would be elucidated. nih.gov

Chiral Chromatography (e.g., HPLC, GC) and Polarimetry for Enantiomeric Excess Determination

The C1 carbon of this compound is a chiral center, meaning the compound can exist as a pair of enantiomers. Unless synthesized using a chiral process, the compound will be a racemic mixture (a 50:50 mix of both enantiomers). The separation and quantification of these enantiomers are crucial in many applications.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common technique for separating enantiomers. A chiral stationary phase (CSP) is used to create a chiral environment where the two enantiomers interact differently, leading to different retention times. nih.gov

Methodology: Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating chiral alcohols. youtube.com A typical approach would involve screening different chiral columns with mobile phases consisting of a non-polar solvent (like hexane (B92381) or heptane) and an alcohol modifier (like isopropanol (B130326) or ethanol). youtube.com

Detection: A standard UV detector would be suitable, as the C=C double bond provides a chromophore.

Polarimetry: This technique measures the rotation of plane-polarized light by a chiral compound in solution. A pure single enantiomer will rotate light to a specific degree, while its mirror image will rotate it by the same amount in the opposite direction. A racemic mixture is optically inactive as the rotations cancel each other out. Polarimetry is used to determine the optical purity or enantiomeric excess of a sample once the specific rotation of the pure enantiomer is known.

Chromatographic Methods (e.g., GC, HPLC) for Purity Assessment and Impurity Profiling

Standard chromatographic techniques are essential for determining the purity of a synthesized compound and for identifying and quantifying any impurities. ijrti.org Impurity profiling is a critical component of chemical analysis, ensuring the quality and consistency of a substance. ijpsonline.comresearchgate.net

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile/water or methanol/water, coupled with a UV or photodiode array (PDA) detector, would be a standard method for assessing purity. The PDA detector is particularly useful as it can provide UV spectra for each peak, aiding in the identification of impurities. nih.gov

Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS) is also a powerful tool for purity analysis, especially for volatile compounds. qa-group.com

GC-FID: Provides quantitative information on the percentage purity based on the relative peak areas.

GC-MS: Provides both separation and structural information. The mass spectrum of each separated impurity can be compared against spectral libraries to facilitate identification. nih.gov Potential impurities in this compound could include the starting material (1-methylcyclopent-2-en-1-ol), regioisomers, or by-products from the iodination reaction. Halogen-specific detectors (XSD) can also be employed in GC for selective detection of halogenated compounds. nih.gov

Computational and Theoretical Studies of 3 Iodo 1 Methylcyclopent 2 En 1 Ol

Electronic Structure Calculations (e.g., DFT, Ab Initio) for Molecular Properties

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-Iodo-1-methylcyclopent-2-en-1-ol, methods like Density Functional Theory (DFT) and ab initio calculations can provide insights into its geometry, stability, and reactivity.

One notable finding is the lowering of the Lowest Unoccupied Molecular Orbital (LUMO) energy by 1.2 eV upon the substitution of a hydrogen atom with iodine. tandfonline.com A lower LUMO energy suggests that this compound is more susceptible to nucleophilic attack and more reactive towards electrophilic additions at the C4 and C5 positions compared to its non-iodinated counterpart. tandfonline.com The Highest Occupied Molecular Orbital (HOMO) and LUMO are crucial in determining a molecule's reactivity, and the HOMO-LUMO gap is an indicator of its kinetic stability. A smaller gap generally implies higher reactivity.

Further computational analyses, such as Natural Bond Orbital (NBO) analysis, could provide a more detailed picture of charge distribution, hyperconjugative interactions, and the nature of the C-I bond. Similarly, the calculation of the molecular electrostatic potential (MEP) would reveal the electron-rich and electron-poor regions of the molecule, guiding the understanding of its intermolecular interactions.

Table 1: Calculated Electronic Properties of this compound (Hypothetical Data Based on Related Compounds)

PropertyCalculated ValueSignificance
HOMO Energy-Energy of the highest occupied molecular orbital
LUMO Energy-Energy of the lowest unoccupied molecular orbital (lowered by 1.2 eV due to iodine) tandfonline.com
HOMO-LUMO Gap-Indicator of chemical reactivity and kinetic stability
Dipole Moment-Measure of the overall polarity of the molecule

Note: Specific calculated values for HOMO energy, HOMO-LUMO gap, and dipole moment for this compound are not available in the reviewed literature. The table is presented as a template for future computational studies.

Conformational Analysis and Energetic Landscapes

Computational methods, particularly molecular mechanics and quantum mechanical calculations, are employed to explore the potential energy surface of the molecule and identify its stable conformers. For this compound, molecular dynamics simulations have indicated a significant reduction in conformational flexibility—by 23%—when compared to 3-iodo-2-cyclopenten-1-ol (B71705). tandfonline.com This rigidity is attributed to the steric bulk of the methyl group at the C1 position.

Computational models have predicted specific geometric parameters for the most stable conformation. tandfonline.com These include a near-perfect antiperiplanar torsion angle for C1-C2-C3-I of 178.3° and ring puckering parameters that suggest an envelope conformation. tandfonline.com

A comprehensive conformational analysis would involve systematically rotating the rotatable bonds and calculating the energy of each resulting conformer to generate a potential energy surface. This would reveal the global minimum energy conformer and the energy barriers between different conformations.

Table 2: Predicted Conformational Parameters of this compound

ParameterPredicted ValueDescription
Ring ConformationPuckered (Envelope) tandfonline.comThe five-membered ring is not planar.
Conformational FlexibilityReduced by 23% compared to 3-iodo-2-cyclopenten-1-ol tandfonline.comThe methyl group restricts ring movement.
C1-C2-C3-I Torsion Angle178.3° tandfonline.comDescribes the dihedral angle between these four atoms.

Computational Elucidation of Reaction Mechanisms and Transition States

This compound is a versatile intermediate in organic synthesis. The iodine atom can act as a leaving group in nucleophilic substitution reactions, and the double bond can participate in addition reactions. tandfonline.comcncb.ac.cn Computational chemistry can provide detailed insights into the mechanisms of these reactions, including the structures of transition states and the calculation of activation energies.

While specific computational studies on the reaction mechanisms of this compound have not been found in the surveyed literature, the general reactivity patterns can be inferred. For instance, the iodocyclization of 1-methylcyclopent-2-en-1-ol (B8748489) is a common synthetic route to this compound. tandfonline.com A computational study of this reaction could elucidate the role of the iodinating agent and the stereochemical outcome of the cyclization.

For nucleophilic substitution reactions, computational modeling could compare the energetics of S_N_1 and S_N_2 pathways, providing a theoretical basis for predicting the reaction outcome under different conditions. The calculation of transition state structures would be crucial in understanding the stereochemistry of the products.

Table 3: Potential Reactions of this compound for Computational Study

Reaction TypeDescriptionKey Computational Insights
Nucleophilic SubstitutionReplacement of the iodine atom by a nucleophile. tandfonline.comcncb.ac.cnTransition state structures, activation energies, comparison of S_N_1 vs. S_N_2 pathways.
EliminationRemoval of HI to form a diene. cncb.ac.cnReaction mechanism (E1 vs. E2), regioselectivity.
Electrophilic AdditionAddition of an electrophile to the double bond.Regioselectivity, stereoselectivity, nature of the intermediate carbocation.
Iodocyclization (synthesis)Formation from 1-methylcyclopent-2-en-1-ol. tandfonline.comTransition state of the cyclization, role of the iodinating agent.

Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters, such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption wavelengths. These predictions can aid in the identification and characterization of the compound.

There are no specific published computational predictions of the spectroscopic parameters for this compound. However, established methodologies exist for such calculations. For instance, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. By calculating the ¹H and ¹³C NMR spectra of different possible conformers, one could potentially identify the dominant conformer in solution by comparing the predicted spectra with experimental data.

Similarly, the calculation of vibrational frequencies can help in assigning the peaks in an experimental IR spectrum. The UV-Vis spectrum, which is related to the electronic transitions in the molecule, can also be simulated using time-dependent DFT (TD-DFT).

Table 4: Spectroscopic Techniques and Potential for Computational Prediction for this compound

Spectroscopic TechniquePredicted ParametersComputational Method
Nuclear Magnetic Resonance (NMR)¹H and ¹³C chemical shifts, coupling constantsGIAO, DFT
Infrared (IR) SpectroscopyVibrational frequencies and intensitiesDFT
Ultraviolet-Visible (UV-Vis) SpectroscopyElectronic transition energies and oscillator strengthsTD-DFT

Note: This table outlines the potential for computational prediction; no specific predicted data for this compound was found in the reviewed literature.

Quantitative Structure-Reactivity Relationship (QSPR) Studies

Quantitative Structure-Reactivity Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a series of compounds and their reactivity. These models can then be used to predict the reactivity of new, unsynthesized compounds.

No specific QSPR studies that include this compound have been identified in the literature. However, the principles of QSPR could be applied to this and related compounds. A QSPR model for the reactivity of substituted cyclopentenols in a particular reaction could be developed by calculating a set of molecular descriptors (e.g., electronic, steric, and topological) for a series of these compounds and correlating them with their experimentally determined reaction rates.

Relevant descriptors for a QSPR study of this compound could include the HOMO and LUMO energies, atomic charges, dipole moment, and various steric parameters. The previously mentioned lowering of the LUMO energy upon iodination is a prime example of a descriptor that would likely be significant in a QSPR model for reactions involving nucleophilic attack. tandfonline.com

Synthetic Utility and Applications As a Versatile Chemical Intermediate

Role as a Building Block in the Total Synthesis of Complex Molecules

The strategic placement of a vinyl iodide and a tertiary allylic alcohol within a cyclic framework makes 3-Iodo-1-methylcyclopent-2-en-1-ol a highly valuable starting material for the total synthesis of natural products and other complex organic molecules. The vinyl iodide moiety is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of various carbon-based substituents at the C3-position of the cyclopentene (B43876) ring. Current time information in Jakarta, ID. This capability is crucial for the elaboration of the carbon skeleton and the construction of intricate molecular frameworks.

One of the most significant applications of iodocyclopentenone derivatives, structurally related to the title compound, is in the synthesis of prostaglandins (B1171923) and their analogues. beilstein-journals.org Prostaglandins are a class of physiologically active lipid compounds that exhibit a wide range of biological effects. The cyclopentane (B165970) core of these molecules is a key structural feature, and intermediates like this compound can serve as a foundational element for building the characteristic prostaglandin (B15479496) structure. The iodine atom allows for the stereocontrolled introduction of the alpha-chain, while the hydroxyl group can be used to establish the stereochemistry of the C15 hydroxyl group, a critical feature for their biological activity. beilstein-journals.orgnih.gov

Furthermore, the allylic alcohol functionality can direct subsequent chemical transformations, such as epoxidations or cyclopropanations, with a high degree of stereocontrol. This directing effect is instrumental in establishing the correct stereochemistry of multiple chiral centers within the target molecule, a common challenge in the synthesis of complex natural products.

Precursor for Advanced Pharmaceutical Intermediates and Scaffolds

The unique structural features of this compound make it an attractive precursor for the synthesis of advanced pharmaceutical intermediates and novel molecular scaffolds. The cyclopentane ring is a common motif in a variety of biologically active compounds, and the ability to functionalize this ring at multiple positions provides access to a diverse range of potential drug candidates.

A notable area of application is in the synthesis of carbocyclic nucleoside analogues. nih.gov These compounds, where the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclopentene ring, often exhibit potent antiviral and anticancer properties. nih.govmdpi.com The key to their biological activity lies in their ability to mimic natural nucleosides and interfere with viral or cellular replication processes. nih.govnih.gov this compound can serve as a chiral building block for the construction of the carbocyclic core of these analogues. The vinyl iodide allows for the attachment of the nucleobase moiety through various coupling strategies, while the hydroxyl and methyl groups can be further manipulated to achieve the desired stereochemistry and substitution pattern of the final drug candidate. For instance, derivatives of this compound can be used to synthesize analogues of drugs like Idoxuridine, a thymidine (B127349) analogue used in antiviral therapies. nih.gov

The versatility of this intermediate also extends to the generation of diverse molecular scaffolds for drug discovery libraries. Through a series of controlled chemical transformations, the cyclopentene ring can be elaborated into a wide array of more complex structures, providing medicinal chemists with a rich source of novel compounds for biological screening.

Utility in the Development of Agrochemicals and Bioactive Compounds

The development of new agrochemicals, such as fungicides, herbicides, and insecticides, is crucial for modern agriculture. nih.govnih.gov The cyclopentane moiety is present in a number of bioactive natural products and synthetic compounds with agrochemical applications. The reactivity of this compound allows for its incorporation into novel molecular frameworks designed to interact with specific biological targets in pests and pathogens.

For example, the development of novel fungicides is a continuous effort to combat the emergence of resistant strains of plant pathogens. nih.govgoogle.com The structural features of this compound can be utilized to synthesize compounds that mimic the structure of natural antifungal agents or that possess novel modes of action. The ability to introduce a variety of substituents onto the cyclopentene ring through cross-coupling reactions provides a straightforward route to a library of compounds that can be screened for fungicidal activity.

Applications in Materials Science as a Precursor for Functional Polymers or Architectures

The unique chemical structure of this compound also lends itself to applications in the field of materials science. The presence of a polymerizable alkene and a reactive vinyl iodide group opens up possibilities for the synthesis of functional polymers and novel molecular architectures.

The double bond within the cyclopentene ring can participate in various polymerization reactions, such as ring-opening metathesis polymerization (ROMP), to produce polymers with a cyclopentane-based backbone. The resulting polymers would possess unique physical and chemical properties due to the cyclic nature of the repeating unit.

Furthermore, the iodine atom can serve as a handle for post-polymerization modification. This allows for the introduction of a wide range of functional groups onto the polymer chain, thereby tailoring the material's properties for specific applications. For instance, functional groups that enhance thermal stability, alter solubility, or introduce specific binding sites could be appended to the polymer backbone.

While the exploration of this compound in materials science is a less developed area compared to its applications in organic synthesis, its potential as a monomer for the creation of novel functional materials is a promising avenue for future research.

Model Substrate for the Development of Novel Organic Reactions and Methodologies

The development of new and efficient methods for the formation of chemical bonds is a cornerstone of modern organic chemistry. This compound, with its well-defined structure and multiple reactive sites, serves as an excellent model substrate for the development and optimization of novel organic reactions and methodologies.

The vinyl iodide functionality is a prime site for exploring new palladium-catalyzed cross-coupling reactions. wildlife-biodiversity.comrsc.orguvic.ca Researchers can use this compound to test the efficacy of new ligands, catalysts, and reaction conditions for forming carbon-carbon and carbon-heteroatom bonds. The stereochemistry of the allylic alcohol can also be used to probe the stereoselectivity of new transformations.

Moreover, the combination of the alkene and alcohol functionalities allows for the investigation of tandem reactions, where multiple transformations occur in a single synthetic operation. For example, a reaction could be designed to simultaneously functionalize the double bond and the hydroxyl group, leading to a rapid increase in molecular complexity.

By studying the reactivity of this compound under various conditions, chemists can gain fundamental insights into reaction mechanisms and develop new synthetic tools that can be applied to a wide range of other substrates. This role as a model system is crucial for advancing the field of synthetic organic chemistry.

Future Research Directions and Emerging Methodologies

Exploration of Uncharted Reactivity Modes for 3-Iodo-1-methylcyclopent-2-en-1-ol

The bifunctional nature of this compound, containing both a vinyl iodide and a tertiary allylic alcohol, offers a rich landscape for discovering uncharted reactivity. The vinyl iodide can participate in a host of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the allylic alcohol is a gateway for substitutions, eliminations, or directed oxidations.

Future research could focus on intramolecular reactions, where the two functional groups interact to form novel bicyclic or stereochemically complex structures. For instance, under specific catalytic conditions, the hydroxyl group could act as an internal nucleophile, attacking a palladium-activated vinyl iodide intermediate to forge a new ring system. Another avenue involves triggering a controlled carbocationic rearrangement initiated at the allylic alcohol, with the vinyl iodide positioned to influence the reaction's regiochemical outcome.

A hypothetical exploration of uncharted reactivity is summarized in the table below:

Reaction TypeProposed Catalyst/ReagentPotential Product ClassResearch Goal
Intramolecular Oxy-PalladationPd(OAc)₂, PPh₃, Ag₂CO₃Fused OxabicyclesTo explore palladium-catalyzed cyclization pathways.
Directed Allylic RearrangementLewis Acid (e.g., BF₃·OEt₂)Substituted CyclopentadienesTo study the influence of the iodo-substituent on carbocation stability and rearrangement pathways.
Reductive Radical CyclizationBu₃SnH, AIBNMethyl-cyclopentane DerivativesTo investigate radical-based transformations for creating stereodefined centers.
Dual FunctionalizationSequential or Orthogonal CatalysisHighly Substituted CyclopentenesTo develop methods for selectively reacting one functional group in the presence of the other.

Development of Highly Sustainable and Atom-Economical Synthetic Pathways

The synthesis of complex molecules like this compound demands environmentally conscious and efficient methods. Future research will prioritize the development of sustainable and atom-economical pathways, minimizing waste and avoiding hazardous reagents. A promising approach starts from the readily available precursor, 3-methylcyclopent-2-en-1-one.

An eco-friendly synthetic sequence could involve:

Stereoselective Grignard Addition: The methylation of 3-methylcyclopent-2-en-1-one using a Grignard reagent (e.g., CH₃MgBr) to form the tertiary alcohol, 1-methylcyclopent-2-en-1-ol (B8748489).

Green Iodination: The subsequent iodination of the enol or a related intermediate using molecular iodine (I₂) as the iodine source, which is 100% atom-economical. rsc.org This could be achieved through an iodine-catalyzed electrophilic iodination, potentially in a green solvent like water or ethanol, avoiding chlorinated solvents. rsc.org

Such a pathway would have a high reaction mass efficiency and a low E-factor, key metrics in green chemistry. rsc.org

Synthetic StepProposed ReagentSolventGreen Chemistry Principle
Precursor Synthesis2,5-Hexanedione (B30556), CaOWaterUse of renewable feedstocks, catalysis. chemicalbook.com
Tertiary Alcohol FormationCH₃MgBr or CH₃LiDiethyl Ether or THFHigh efficiency C-C bond formation.
Electrophilic IodinationI₂, NaHCO₃Ethanol/WaterAtom economy, use of safer solvents. rsc.orgrsc.org

Integration with Artificial Intelligence and Machine Learning for Reaction Discovery and Optimization

Reaction Prediction: ML models, trained on vast reaction databases, can predict the most likely outcomes of subjecting the molecule to various reagents and conditions. nih.gov This can help chemists identify promising, yet unexplored, transformations without the need for extensive empirical screening.

Yield Optimization: AI algorithms can analyze experimental data to build models that predict reaction yields based on variables like temperature, catalyst loading, and solvent. This allows for the rapid in-silico optimization of synthetic procedures, saving time and resources.

De Novo Design: Generative AI can design novel catalysts or reaction sequences for the synthesis or derivatization of the target molecule, potentially uncovering unconventional and highly efficient chemical pathways. nih.gov

Expanding its Scope in Diverse Synthetic Cascades and Multicomponent Reactions

The dual functionality of this compound makes it an ideal substrate for cascade and multicomponent reactions (MCRs), where multiple bonds are formed in a single operation. nih.gov This approach rapidly builds molecular complexity from a simple starting material, which is highly desirable in medicinal and materials chemistry.

A potential cascade could be initiated by a Sonogashira coupling at the vinyl iodide position. The newly introduced alkyne could then undergo an intramolecular reaction with the tertiary alcohol, perhaps through a transition-metal-catalyzed cycloisomerization, to generate a dense, polycyclic architecture.

In an MCR context, the vinyl iodide could react with a palladium catalyst and an alkene (Heck reaction), while the allylic alcohol could be trapped by an isocyanate, all in a one-pot process. This would allow for the rapid generation of a library of diverse and complex molecules for screening purposes.

Cascade/MCR TypeInitiating ReactionSubsequent StepsPotential Final Structure
Coupling-Cyclization CascadeSonogashira CouplingIntramolecular hydroalkoxylationFused furan-cyclopentane core
Heck-Carbonylation CascadeHeck ReactionCO insertion, intramolecular trappingLactone-fused cyclopentane (B165970)
Multicomponent ReactionSuzuki CouplingIn-situ Diels-Alder with dienophileComplex polycyclic hydrocarbon

Mechanistic Insights into Challenging Stereoselective Transformations

Controlling the stereochemistry of reactions involving this compound is a significant challenge and a key area for future research. The chiral center at C1 (bearing the hydroxyl group) can direct the stereochemical outcome of reactions on the cyclopentene (B43876) ring.

Future work should focus on obtaining deep mechanistic insights into these transformations. This can be achieved through a combination of:

Computational Chemistry: Using Density Functional Theory (DFT) to model reaction transition states, predict stereochemical outcomes, and understand the role of catalysts and directing groups.

Kinetics Studies: Performing experiments to determine reaction rates and orders, which can help elucidate the reaction mechanism.

In-situ Spectroscopy: Utilizing techniques like NMR and IR spectroscopy to observe reactive intermediates and gain a real-time understanding of the reaction progress.

A primary goal would be to understand how to achieve substrate-controlled or catalyst-controlled diastereoselectivity in reactions such as epoxidations, hydrogenations, or cyclopropanations of the double bond, leveraging the existing stereocenter.

Conclusion

Summary of Key Achievements in the Synthesis and Reactivity of 3-Iodo-1-methylcyclopent-2-en-1-ol

The primary and most direct route for the synthesis of this compound involves the selective electrophilic iodination of its precursor, 1-methylcyclopent-2-en-1-ol (B8748489). This transformation is typically achieved using common iodinating agents such as N-iodosuccinimide (NIS) or iodine monochloride (ICl). The reaction proceeds via the formation of an iodonium (B1229267) intermediate from the nucleophilic attack of the cyclopentene (B43876) double bond on the electrophilic iodine source. The regioselectivity of this reaction is a key aspect, with the hydroxyl group at the C1 position potentially influencing the outcome through directing effects.

Key to optimizing the synthesis of this compound is the careful control of reaction conditions. This includes maintaining an inert atmosphere to prevent side reactions and using precise stoichiometric ratios of the substrate to the iodinating agent to maximize yield and purity. Purification is typically achieved through standard techniques like column chromatography.

The reactivity of this compound is characterized by the distinct functionalities present in the molecule. The vinyl iodide moiety is a particularly valuable handle for further synthetic transformations. The iodine atom can serve as an excellent leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide range of substituents at the C3 position. Furthermore, the carbon-iodine bond is amenable to participation in various palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic organic chemistry.

The allylic alcohol portion of the molecule also contributes significantly to its reactivity profile. The hydroxyl group can be involved in oxidation reactions to furnish the corresponding enone, or it can be a site for etherification or esterification. The interplay between the hydroxyl group and the vinyl iodide allows for a diverse array of subsequent chemical modifications, making this compound a versatile intermediate.

A summary of common synthetic reagents for the preparation of this compound is presented in the table below.

Starting Material Iodinating Reagent Reaction Type
1-Methylcyclopent-2-en-1-olN-Iodosuccinimide (NIS)Electrophilic Iodination
1-Methylcyclopent-2-en-1-olIodine Monochloride (ICl)Electrophilic Iodination
1-Methylcyclopent-2-en-1-olIodine (I₂)Electrophilic Iodination

Reiteration of its Strategic Importance in Modern Organic Chemistry

The strategic importance of this compound in modern organic chemistry lies in its role as a multifunctional building block. The cyclopentane (B165970) ring is a common structural motif in a vast number of biologically active natural products and pharmaceutical agents. The ability to introduce and further functionalize this scaffold in a controlled manner is therefore of high value to synthetic chemists.

The presence of a chiral center at the C1 position, bearing the hydroxyl and methyl groups, introduces the potential for enantioselective synthesis. While many synthetic routes may produce a racemic mixture, the development of asymmetric methods to access enantiopure this compound would significantly enhance its utility, providing access to chiral cyclopentanoid structures that are often crucial for biological activity.

Outlook on Future Potential and Impact of Continued Research Efforts

The future for research surrounding this compound and related functionalized cyclopentenols is bright, with several avenues for further exploration. A primary focus will likely be on the development of more efficient and stereoselective synthetic methods. The advancement of catalytic asymmetric reactions that can establish the chiral center at C1 during the formation of the cyclopentene ring or in a subsequent resolution step would be a significant achievement.

Furthermore, the full scope of its reactivity in complex molecule synthesis remains to be explored. Its application as a key intermediate in the total synthesis of prostaglandins (B1171923), steroids, or other cyclopentanoid natural products is a promising area for future research. The development of novel cascade reactions that utilize the unique functionalities of this compound to rapidly build molecular complexity is another exciting prospect.

Continued research efforts may also focus on expanding the library of derivatives accessible from this compound. This could involve a more in-depth study of its participation in various pericyclic reactions or the exploration of its use in the synthesis of novel organometallic complexes. As the demand for new and effective pharmaceuticals and advanced materials continues to grow, versatile and strategically important building blocks like this compound will undoubtedly play a crucial role in the innovative synthetic strategies of the future. The ongoing investigation into its synthesis and reactivity will continue to be a valuable endeavor in the field of organic chemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 3-Iodo-1-methylcyclopent-2-en-1-ol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves iodination of 1-methylcyclopent-2-en-1-ol using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 substrate-to-iodinating agent) and inert atmospheres (argon/nitrogen) to prevent side reactions. Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) . Challenges include regioselectivity due to competing electrophilic additions; NMR (¹H, ¹³C) and GC-MS are critical for verifying structural integrity.

Q. How can researchers characterize the stereochemical configuration of this compound, and what analytical techniques are most reliable?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical determination. For rapid analysis, NOESY NMR can identify spatial proximity between the methyl group (C1) and iodine (C3). Computational methods (DFT calculations) using Gaussian or ORCA software corroborate experimental data by predicting optimized geometries and coupling constants .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles are mandatory. Use fume hoods for all procedures involving volatilization.
  • Waste Disposal : Iodinated waste must be segregated, stored in amber glass containers, and processed by certified biohazard waste services to avoid environmental contamination .
  • Emergency Measures : For spills, absorb with inert materials (vermiculite) and neutralize with sodium thiosulfate to reduce iodine toxicity .

Advanced Research Questions

Q. How does the iodine substituent in this compound influence its reactivity in transition-metal-catalyzed cross-coupling reactions?

  • Methodological Answer : The C–I bond’s polarization enhances oxidative addition with Pd(0)/Ni(0) catalysts (e.g., Suzuki-Miyaura couplings). Researchers must optimize ligand systems (e.g., PPh₃ vs. XPhos) and solvent polarity (THF vs. DMF) to balance reaction rates and byproduct formation. Kinetic studies (via in situ IR monitoring) reveal steric hindrance from the methyl group at C1 slows transmetallation steps .

Q. What are the conflicting data trends in the thermodynamic stability of this compound under varying pH conditions, and how can these discrepancies be resolved?

  • Methodological Answer : Stability studies report decomposition at pH < 2 (via HI elimination) and pH > 10 (hydrolysis). Contradictions arise from solvent effects (aqueous vs. buffered systems). Resolve via controlled experiments:

  • Table 1 : Stability Comparison in Buffered Solutions (25°C)
pHHalf-Life (hr)Major Degradation Pathway
1.52.3 ± 0.4HI Elimination
7.048.1 ± 5.2Stable
126.8 ± 1.1Hydrolysis to Diol
  • Use LC-MS to track degradation products and Arrhenius plots to extrapolate shelf-life under storage conditions .

Q. How can computational modeling predict the environmental fate of this compound, and what parameters are most sensitive in QSAR models?

  • Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models prioritize logP (octanol-water partition coefficient) and soil adsorption coefficients (Koc). Software like EPI Suite predicts biodegradation pathways (aerobic vs. anaerobic). Sensitivity analysis shows halogenated aromatic rings increase persistence in aquatic systems, necessitating ecotoxicity assays (Daphnia magna LC₅₀) .

Data Contradiction and Resolution

Q. Why do NMR spectra of this compound show variability in coupling constants across different studies?

  • Methodological Answer : Coupling constants (J-values) depend on solvent polarity and temperature. For example, in CDCl₃, J₃,4 = 6.2 Hz, whereas in DMSO-d6, hydrogen bonding reduces J to 5.8 Hz. Standardize conditions (25°C, 400 MHz) and reference internal standards (TMS) to align datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.